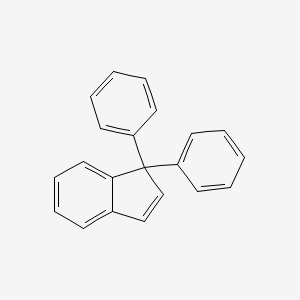![molecular formula C22H41NaO4 B14670038 sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate CAS No. 38816-48-7](/img/structure/B14670038.png)
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is a chemical compound with the molecular formula C22H41NaO4 and a molecular weight of 392.548 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate typically involves the reaction of octadec-8-en-1-ol with ethylene oxide to form 2-[2-[(E)-octadec-8-enoxy]ethoxy]ethanol. This intermediate is then reacted with sodium chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octadec-8-enoxy group to a single bond.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Octadec-8-enoic acid.
Reduction: this compound with a saturated alkyl chain.
Substitution: Various substituted acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Wirkmechanismus
The mechanism of action of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of micelles that can encapsulate hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Similar surfactant with an ether linkage in the alkyl chain.
Sodium stearate: A surfactant with a saturated alkyl chain.
Uniqueness
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is unique due to its long unsaturated alkyl chain, which provides distinct properties such as enhanced solubility and interaction with hydrophobic substances. This makes it particularly useful in applications requiring the stabilization of emulsions and dispersions .
Eigenschaften
CAS-Nummer |
38816-48-7 |
|---|---|
Molekularformel |
C22H41NaO4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H42O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24;/h10-11H,2-9,12-21H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
InChI-Schlüssel |
DQEWELPNYUOALE-ASTDGNLGSA-M |
Isomerische SMILES |
CCCCCCCCC/C=C/CCCCCCCOCCOCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC=CCCCCCCCOCCOCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



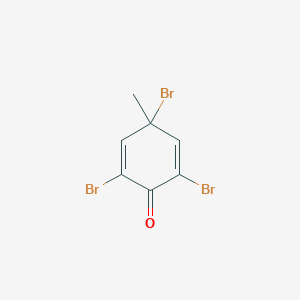
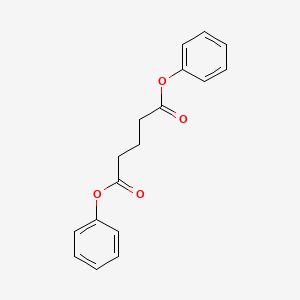
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)

![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
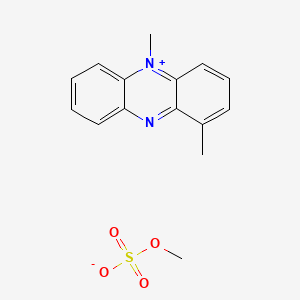
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
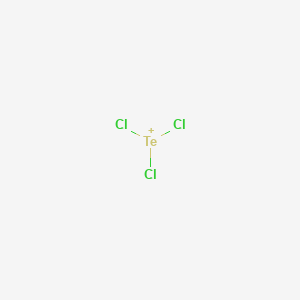
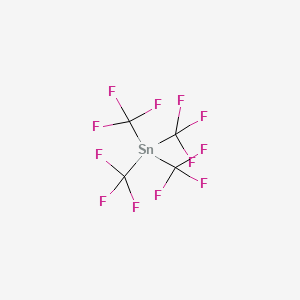
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
